molecular formula C26H28ClN3O7 B1244105 Unii-9ukq1NQ8YX CAS No. 851376-05-1

Unii-9ukq1NQ8YX

Cat. No. B1244105
CAS RN: 851376-05-1
M. Wt: 530 g/mol
InChI Key: DIQZMBPDLFAJLK-UHFFFAOYSA-N
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Description

“Unii-9ukq1NQ8YX” is an identifier for a substance known as JNJ-18038683 . It’s a non-proprietary, free, unique, unambiguous, non-semantic, alphanumeric identifier linked to a substance’s molecular structure or descriptive information .

Scientific Research Applications

Nanoparticle Synthesis in Chemical Research

The development of novel materials, particularly in nanoparticle synthesis, is a critical area of chemical research. This has significant implications for industries such as electronics, where discoveries in semiconducting materials have led to major technological advancements, from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'connor, 2004).

Educational Programs in Translating Research

Educational programs focusing on translating basic scientific research into practical innovations have a long history. These programs aim to create viable and socially beneficial businesses through STEM innovation, invention, and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Environments for Large Scientific Models

Collaborative working environments are crucial for the development of large scientific applications, such as environmental models. These environments enable geographically dispersed scientists to collaborate effectively (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Impact of Technology Transfer in Marine Science

The transfer of marine technology and capacity development in marine scientific research is vital for the conservation and sustainable use of marine biodiversity beyond national jurisdiction. Organizations like the Intergovernmental Oceanographic Commission play a significant role in informing governance solutions in this area (Harden‐Davies, 2016).

Enhancing Research Through Database Resources

Databases like the Unified Human Interactome (UniHI) significantly contribute to biological and medical research by providing a comprehensive platform for network-based investigations. These databases include molecular interactions, gene expression, and functional annotations (Kalathur, Pinto, Hernández-Prieto, Machado, Almeida, Chaurasia, & Futschik, 2013).

Accelerating Scientific and Technical Achievements in Universities

Universities play a pivotal role in accelerating the transformation of scientific and technical achievements into high-tech industrialization, responding to national and local economic construction needs (Tuo Xian-guo, 2004).

Future Directions

JNJ-18038683 is currently under investigation in a Phase 2 clinical trial for Bipolar Disorder . This suggests that future research may focus on further understanding its effects and potential therapeutic uses.

properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQZMBPDLFAJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851376-05-1
Record name JNJ-18038683
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-18038683
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-Benzyl-3-(4-chloro-phenyl)-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester. To a 1-L, three-necked, round-bottomed flask was added Pd(dppf)Cl2 (2.8 g, 3.4 mmol), 1,1′-bis(diphenylphosphino)ferrocene (0.96 g, 1.73 mmol), Bu4N+Br− (2.78 g, 8.6 mmol), Na2CO3 (36.5 g, 344 mmol) and 2-(4-chloro-phenyl)-benzo[1,3,2]dioxaborole (23.8 g, 103 mmol), under N2. A solution of 1-benzyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester (41 g, 86 mmol) in toluene (250 mL) was added, followed by the addition of H2O (250 mL) via syringe. The reaction mixture was stirred at reflux for 3 h and then was cooled to rt. The organic layer was diluted with EtOAc (200 mL) and then was washed with 1 M aq. K2CO3 until the color of the aqueous layer stabilized. The organic layer was washed with brine (200 mL), dried over MgSO4, filtered, and concentrated. The crude product thus obtained was pad-filtered through a short plug of SiO2 to afford the title compound (34.5, 79 mmol, 92%) as a white solid. MS (ESI): exact mass calculated for C25H28ClN3O2, 437.19. found, m/z 438.1, [M+H]+. HPLC (Method B): Rt=10.89 min. 1H NMR (400 MHz, CDCl3): 7.50-7.45 (m, 2H), 7.40-7.36 (m, 2H), 7.36-7.25 (m, 3H), 7.13-7.10 (m, 2H), 5.35-5.33 (m, 2H), 3.56-3.50 (m, 4H), 2.83-2.75 (m, 4H), 1.28-1.25 (m, 9H).
Name
1-Benzyl-3-(4-chloro-phenyl)-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.5 g
Type
reactant
Reaction Step Three
Quantity
23.8 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Three
Quantity
0.96 g
Type
catalyst
Reaction Step Three
Name
1-benzyl-3-trifluoromethanesulfonyloxy-4,5,7,8-tetrahydro-1H-1,2,6-triaza-azulene-6-carboxylic acid tert-butyl ester
Quantity
41 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Yield
92%

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